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molecular formula C9H11NO3S B2546391 N-(2-acetylphenyl)methanesulfonamide CAS No. 5317-80-6

N-(2-acetylphenyl)methanesulfonamide

Cat. No. B2546391
M. Wt: 213.25
InChI Key: LBGKSJBYJPWYPE-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

2'-(Bromoacetyl)methanesulfonanilide can be derived from 2'-acetylmethanesulfonanilide (Preparation 1) following the bromination procedure described in Example 10, Step X. In a like manner, 3'-(2-bromoacetyl)methanesulfonanilide can be obtained.
Name
2'-(Bromoacetyl)methanesulfonanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](C1C=CC=CC=1NS(C)(=O)=O)=[O:4].C([C:19]1[CH:29]=[CH:28][CH:27]=[CH:26][C:20]=1[NH:21][S:22]([CH3:25])(=[O:24])=[O:23])(=O)C>>[Br:1][CH2:2][C:3]([C:27]1[CH:26]=[C:20]([CH:19]=[CH:29][CH:28]=1)[NH:21][S:22]([CH3:25])(=[O:23])=[O:24])=[O:4]

Inputs

Step One
Name
2'-(Bromoacetyl)methanesulfonanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=C(NS(=O)(=O)C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(NS(=O)(=O)C)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=C(NS(=O)(=O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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